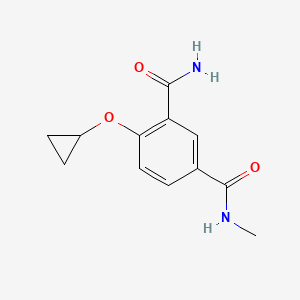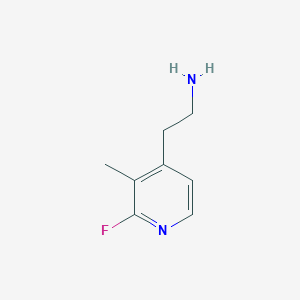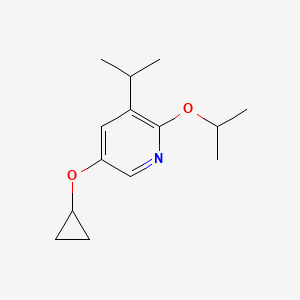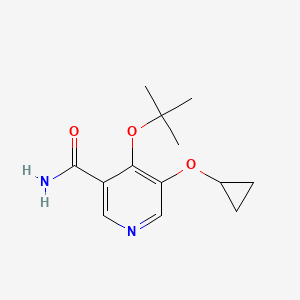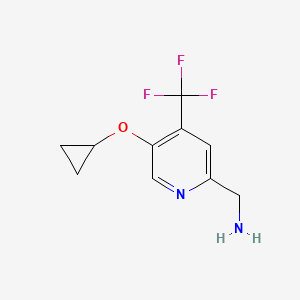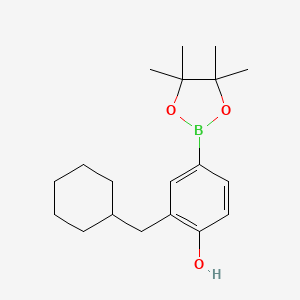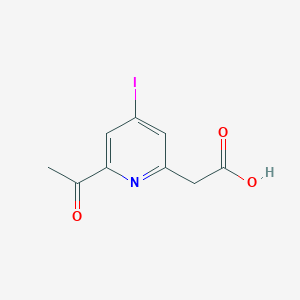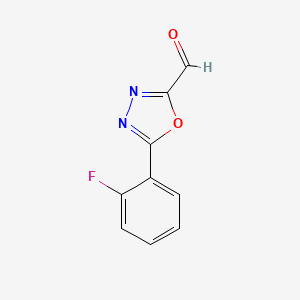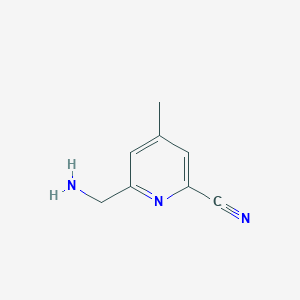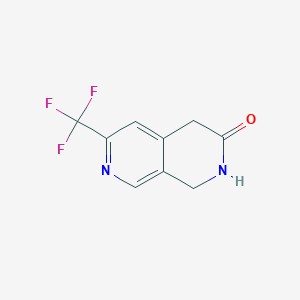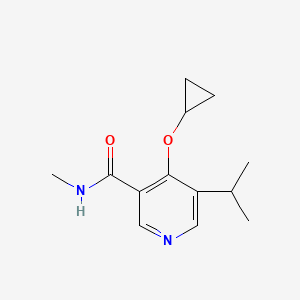
4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . It is used primarily in research and development settings, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide involves several steps, starting with the preparation of the nicotinamide core. The cyclopropoxy and isopropyl groups are then introduced through specific reactions. The exact synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as cyclopropyl bromide and isopropylamine
Analyse Chemischer Reaktionen
4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies to understand the interactions between small molecules and biological targets.
Medicine: It is investigated for its potential therapeutic effects, although no specific medical applications have been documented.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins.
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide can be compared with other similar compounds, such as:
5-Cyclopropoxy-4-isopropyl-N-methylnicotinamide: This compound has a similar structure but with the positions of the cyclopropoxy and isopropyl groups reversed.
N-methylnicotinamide: This compound lacks the cyclopropoxy and isopropyl groups, making it less complex.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
4-cyclopropyloxy-N-methyl-5-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-8(2)10-6-15-7-11(13(16)14-3)12(10)17-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
YZRFYIQVRSSYGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CN=CC(=C1OC2CC2)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



